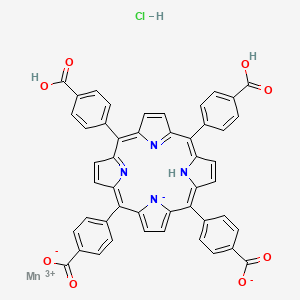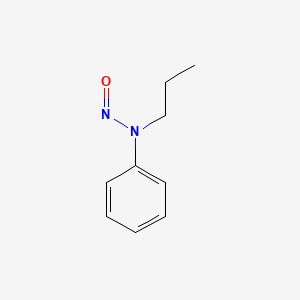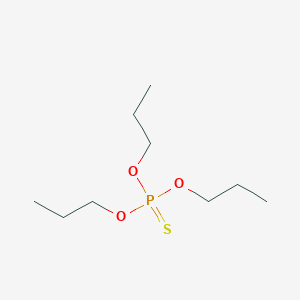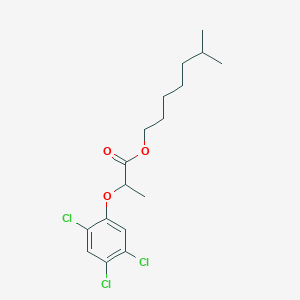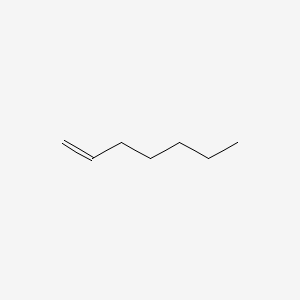
Tesevatinib tosylate
Overview
Description
Tesevatinib tosylate, also known as KD019 or XL647, is an experimental drug primarily proposed for use in kidney cancer and polycystic kidney disease. It was initially developed by Exelixis, Inc. and later acquired by Kadmon Corporation. This compound is a potent inhibitor of multiple receptor tyrosine kinases, including epidermal growth factor receptor, epidermal growth factor receptor 2, vascular endothelial growth factor receptor, and ephrin B4 .
Preparation Methods
The synthesis of tesevatinib tosylate involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid under high-temperature conditions.
Introduction of substituents: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions, often using reagents like alkyl halides or alcohols.
Formation of the tosylate salt: The final step involves the reaction of the synthesized tesevatinib with p-toluenesulfonic acid to form the tosylate salt.
Chemical Reactions Analysis
Tesevatinib tosylate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated aromatic rings. Common reagents include alkyl halides and alcohols.
Hydrolysis: The tosylate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the free base
Scientific Research Applications
Tesevatinib tosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of receptor tyrosine kinases and their role in various chemical reactions.
Biology: The compound is used to study the biological pathways involving receptor tyrosine kinases, particularly in cancer cell proliferation and angiogenesis.
Medicine: this compound is being investigated for its potential therapeutic effects in treating kidney cancer, polycystic kidney disease, and glioblastoma. .
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies and treatments for polycystic kidney disease
Mechanism of Action
Tesevatinib tosylate exerts its effects by inhibiting multiple receptor tyrosine kinases, including epidermal growth factor receptor, epidermal growth factor receptor 2, vascular endothelial growth factor receptor, and ephrin B4. These kinases play crucial roles in tumor cell proliferation, angiogenesis, and tumor vascularization. By inhibiting these kinases, this compound effectively reduces tumor growth and progression .
Comparison with Similar Compounds
Tesevatinib tosylate is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously. Similar compounds include:
Erlotinib: Primarily inhibits epidermal growth factor receptor but is less effective against other kinases.
Lapatinib: Inhibits both epidermal growth factor receptor and epidermal growth factor receptor 2 but has limited activity against vascular endothelial growth factor receptor and ephrin B4.
Sorafenib: Inhibits vascular endothelial growth factor receptor and other kinases but is less potent against epidermal growth factor receptor and epidermal growth factor receptor 2
This compound’s broad-spectrum inhibition makes it a promising candidate for treating various cancers and polycystic kidney disease.
Properties
IUPAC Name |
7-[[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2FN4O2.C7H8O3S/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)/t13?,14-,15+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLAIBEWDUUBQ-XZPOUAKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33Cl2FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000599-06-3 | |
| Record name | Tesevatinib tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000599063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TESEVATINIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB6T21I50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


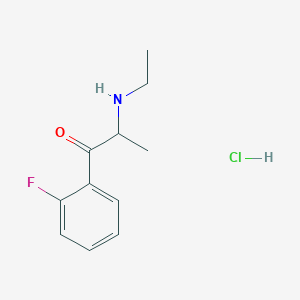

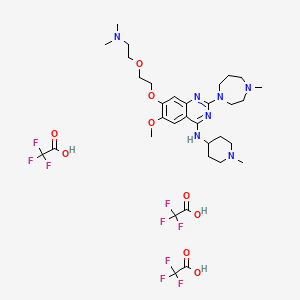
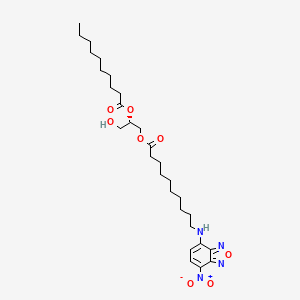
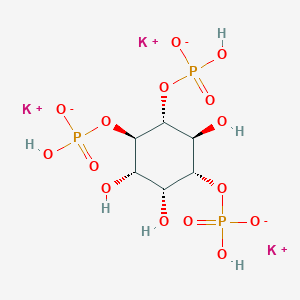
![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)
